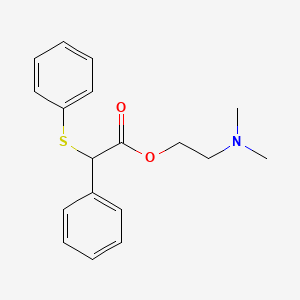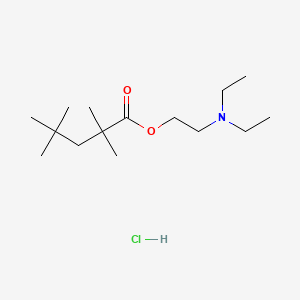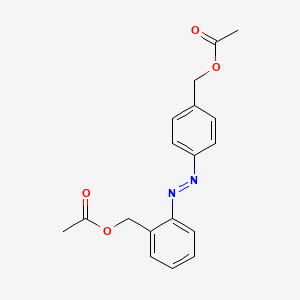
2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid is a complex organic compound with a unique structure that combines a thiazolidine ring, an imino group, and an iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions to form the thiazolidine ring.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction, where an iodine source reacts with a phenyl ring.
Formation of the Imino Group: The imino group is formed by the reaction of a cyclopentylamine with the intermediate compound obtained from the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with nucleophiles replacing the iodine atom.
Aplicaciones Científicas De Investigación
2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopentylimino)-3-(p-chlorophenyl)-4-oxo-5-thiazolidineacetic acid
- 2-(Cyclopentylimino)-3-(p-bromophenyl)-4-oxo-5-thiazolidineacetic acid
- 2-(Cyclopentylimino)-3-(p-fluorophenyl)-4-oxo-5-thiazolidineacetic acid
Comparison
Compared to its analogs with different halogen substitutions (chlorine, bromine, fluorine), 2-(Cyclopentylimino)-3-(p-iodophenyl)-4-oxo-5-thiazolidineacetic acid is unique due to the presence of the iodine atom. This iodine atom can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its counterparts.
Propiedades
Número CAS |
39964-44-8 |
|---|---|
Fórmula molecular |
C16H17IN2O3S |
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
2-[2-cyclopentylimino-3-(4-iodophenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C16H17IN2O3S/c17-10-5-7-12(8-6-10)19-15(22)13(9-14(20)21)23-16(19)18-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,20,21) |
Clave InChI |
YHCKKVINUKSVNG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)

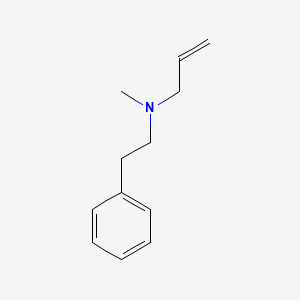
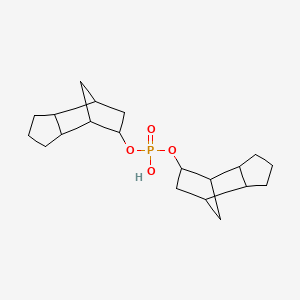
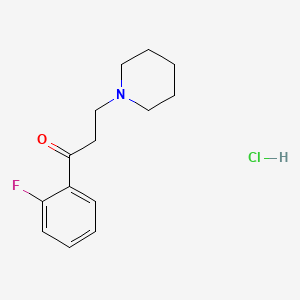
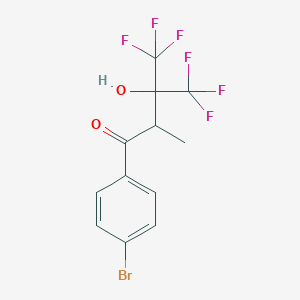
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
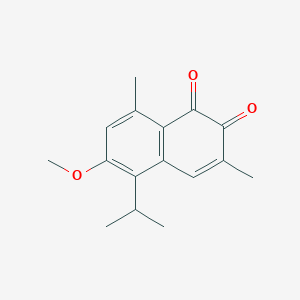
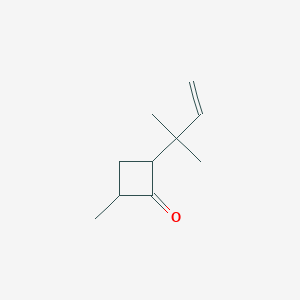
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
